2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H18ClNO5S and its molecular weight is 407.87. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This study examines the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in liver microsomes of humans and rats. The findings suggest that these herbicides undergo complex metabolic pathways that could lead to the formation of carcinogenic compounds. Understanding these metabolic pathways is crucial for assessing the environmental and health risks of chloroacetamide herbicides and related compounds (Coleman et al., 2000).
Chloroacetamide Inhibition of Fatty Acid Synthesis
Research on chloroacetamides, like alachlor and metazachlor, reveals their mechanism of action as herbicides by inhibiting fatty acid synthesis in certain green algae. This inhibition is a key area of study for understanding how similar compounds affect plant biochemistry and could be leveraged in developing new agrochemicals (Weisshaar & Böger, 1989).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of certain N-aryl acetamide derivatives demonstrate antimicrobial properties against various pathogens. This suggests potential applications of related compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Structural and Pesticidal Applications
Studies on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide provide new diffraction data, contributing to our understanding of their structural properties. These compounds are potential pesticides, indicating the importance of structural analysis in designing effective pest control agents (Olszewska, Tarasiuk, & Pikus, 2009).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-25-17-8-4-15(5-9-17)21(16-10-11-27(23,24)13-16)19(22)12-26-18-6-2-14(20)3-7-18/h2-11,16H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLQKGLILMTBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.